molecular formula C8H16OS B2509265 2-Cyclopentyl-2-methoxyethanethiol CAS No. 2303384-64-5

2-Cyclopentyl-2-methoxyethanethiol

Cat. No. B2509265
CAS RN: 2303384-64-5
M. Wt: 160.28
InChI Key: DWHWFNSGIRFQNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 2-Cyclopentyl-2-methoxyethanethiol is not explicitly described, the papers do detail synthesis methods for related compounds. For instance, 2-Methoxycyclohexanol is synthesized through an alcoholysis reaction involving cyclohexene oxide and methanol with a specific catalyst . This suggests that a similar alcoholysis reaction might be employed for synthesizing 2-Cyclopentyl-2-methoxyethanethiol, using a cyclopentene oxide and methanol in the presence of a suitable catalyst.

Molecular Structure Analysis

The molecular structure of related compounds is analyzed using techniques such as FT-IR, GC, and NMR . These techniques could similarly be applied to 2-Cyclopentyl-2-methoxyethanethiol to confirm its structure, purity, and functional groups.

Chemical Reactions Analysis

The papers describe various reactions involving organophosphorus compounds and cycloalkanones . For example, cyclohexanone and cyclopentanone react with Lawesson's Reagent to form new compounds . This indicates that 2-Cyclopentyl-2-methoxyethanethiol may also undergo reactions with phosphorus-containing reagents, potentially leading to the formation of thioethers or other sulfur-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties such as specific heat capacity and standard enthalpy change of combustion are discussed for 2-methoxycyclohexanol . These properties are important for understanding the behavior of the compound under various conditions. For 2-Cyclopentyl-2-methoxyethanethiol, similar thermodynamic parameters would be relevant to assess its potential applications and stability.

Scientific Research Applications

Organic Solar Cells and Photovoltaic Performance

Research into organic solar cells, particularly those based on dithienosilole-based small molecules, highlights the importance of molecular structure in photovoltaic performance. The study of acceptor-donor-acceptor (A-D-A) small molecules with varying central building block units and end-capping groups demonstrates how subtle differences in molecular structure can significantly affect optical, electrochemical properties, and device performance. An optimized device exhibited a power conversion efficiency of over 8%, indicating the potential for molecular engineering in improving solar cell efficiencies (Wang Ni et al., 2015).

Synthesis and Chemical Reactions

The versatility of cyclopentyl and methoxy groups in chemical synthesis is evident in various studies. For example, the Pummerer-type reaction mediated ring-opening of cyclopropanes demonstrates complex chemical transformations involving methoxy and cyclopentyl groups, leading to the formation of β-(phenylthio)-α,β- and γ,δ-unsaturated aldehydes (M. Pohmakotr et al., 2001). Additionally, studies on the synthesis of new organophosphorus compounds derived from cyclohexane-1-one show the creation of heterocyclic compounds containing phosphorus moiety, highlighting the role of cyclopentyl and methoxy groups in the development of new materials with potential applications in various fields (M. Arsanious & I. T. Hennawy, 2016).

properties

IUPAC Name

2-cyclopentyl-2-methoxyethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OS/c1-9-8(6-10)7-4-2-3-5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHWFNSGIRFQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS)C1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-2-methoxyethanethiol

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